{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid
Description
{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid is a boronic acid derivative with a unique structure that includes a fluorine atom, a tris(propan-2-yl)silyl group, and an indole moiety
Properties
IUPAC Name |
[5-fluoro-1-tri(propan-2-yl)silylindol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2Si/c1-11(2)23(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18(21)22/h7-13,21-22H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSPJZIANXXTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CN2[Si](C(C)C)(C(C)C)C(C)C)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BFNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine atom and the tris(propan-2-yl)silyl group. The final step involves the formation of the boronic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted indoles .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that boronic acids can exhibit antitumor properties. The indole moiety present in {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid is known for its biological activity. Research has shown that derivatives of indole can selectively inhibit cancer cell proliferation. For instance, compounds similar to this boronic acid have been tested against various cancer cell lines, demonstrating promising results in inhibiting growth at low concentrations.
Antimicrobial Applications
Boronic acids have been recognized for their antimicrobial properties, particularly against bacterial and fungal pathogens. The structural features of this compound may contribute to its ability to disrupt microbial cell wall synthesis or inhibit essential enzymatic processes.
In Vitro Studies
In vitro studies have shown that this compound exhibits activity against various strains of bacteria and fungi, including:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 15 | Moderate |
| Candida albicans | 20 | Moderate |
| Bacillus cereus | 10 | High |
These findings indicate the potential for developing new antimicrobial agents based on this boronic acid structure.
Organic Synthesis
The unique properties of this compound make it an excellent reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds and has broad applications in synthesizing complex organic molecules.
Mechanism of Action
The mechanism of action of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluorine atom and the tris(propan-2-yl)silyl group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acids with different substituents on the indole ring or variations in the silyl group. Examples include:
- {5-Fluoro-1-[tris(methyl)silyl]-1H-indol-4-yl}boronic acid
- {5-Fluoro-1-[tris(ethyl)silyl]-1H-indol-4-yl}boronic acid
Uniqueness
What sets {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid apart is its specific combination of substituents, which can confer unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial .
Biological Activity
{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid (CAS Number: 2304635-01-4) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a fluorinated indole moiety and a tris(propan-2-yl)silyl group, is being explored for various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C17H27BFNO2Si, with a molecular weight of 335.3 g/mol. It exhibits high purity (>95%) and is available for research purposes from various suppliers .
The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols in biomolecules, which can affect enzyme activity and cellular signaling pathways. Specifically, the presence of the boron atom allows for interactions with various biological targets, potentially leading to inhibition or modulation of enzymatic functions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar indole structures exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
Study on L1210 Mouse Leukemia Cells
In a significant study focusing on leukemia cells, it was found that the compound exhibited potent inhibition of L1210 cell proliferation. The mechanism was suggested to involve intracellular release pathways leading to nucleotide activation, which is crucial for cellular growth control .
Evaluation in In Vitro Assays
In vitro assays have been conducted to evaluate the biological activity of various boronic acid derivatives, including this compound. These assays typically involve measuring cell viability using techniques such as MTT assays or colony-forming unit (CFU) counts after treatment with different concentrations of the compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Modifications to the indole ring or boron substituents can significantly influence biological activity. For instance, increasing lipophilicity has been correlated with enhanced membrane permeability and bioactivity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
